molecular formula C11H12ClN5 B14288843 Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- CAS No. 125037-78-7

Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-

Cat. No.: B14288843
CAS No.: 125037-78-7
M. Wt: 249.70 g/mol
InChI Key: JEZPNFLAXIIAMB-UHFFFAOYSA-N
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Description

Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by the introduction of the ethenamine group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl tetrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethenamine, 2-[1-(p-chlorophenyl)-1-phenylethoxy]-N,N-dimethyl-
  • 1-(4-Chlorophenyl)ethylamine
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring, in particular, differentiates it from other similar compounds, providing unique binding characteristics and reactivity.

This detailed overview provides a comprehensive understanding of Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

CAS No.

125037-78-7

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]-N,N-dimethylethenamine

InChI

InChI=1S/C11H12ClN5/c1-16(2)8-7-11-13-14-15-17(11)10-5-3-9(12)4-6-10/h3-8H,1-2H3

InChI Key

JEZPNFLAXIIAMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)Cl

Origin of Product

United States

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